
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives It features a thiazole ring substituted with a formyl group and an azetidine ring substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiazole and azetidine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- N-(5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-1-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxo-6,9,12-trioxa-3-azatetradecyl)piperidine-4-carboxamide
Uniqueness
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. Its formyl group and thiazole ring are particularly noteworthy for their roles in various chemical reactions and interactions with biological targets .
Biological Activity
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a thiazole derivative that has garnered interest for its potential biological activities. This compound features a unique structural combination of a tert-butyl group, a formyl group, and an azetidine ring, which contributes to its diverse pharmacological properties.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₂H₁₅N₂O₄S
- Molecular Weight : 273.33 g/mol
- CAS Number : 2167774-98-1
Synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-formyl-1,3-thiazole under reflux conditions, utilizing strong bases or acids to facilitate cyclization and functional group introduction .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
The compound's antifungal potential has also been investigated. In vitro studies have shown that it can inhibit the growth of several fungal strains, including Candida albicans. The MIC values for antifungal activity were found to be comparable to those of established antifungal agents:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 4.0 |
Cryptococcus neoformans | ≤ 0.125 |
This indicates a promising profile for further development in antifungal therapies .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays have revealed that this compound exhibits selective toxicity towards microbial cells while showing lower cytotoxic effects on human cells. This selectivity is crucial for drug development as it minimizes potential side effects .
The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in disrupting microbial cell wall synthesis or function, leading to cell death. This aligns with findings from other thiazole derivatives known for similar mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activities of similar thiazole derivatives, highlighting their broad spectrum of activity:
- Study on Thiazole Derivatives : A series of thiazoles were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated enhanced activity compared to standard antibiotics like oxytetracycline .
- Antifungal Synergy : Compounds containing thiazole rings were found to exhibit synergistic effects when combined with fluconazole, suggesting potential applications in treating resistant fungal infections .
Properties
Molecular Formula |
C12H16N2O3S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-5-8(6-14)10-13-4-9(7-15)18-10/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
ORNQTKXMPAENND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)C=O |
Origin of Product |
United States |
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